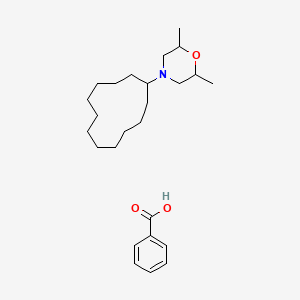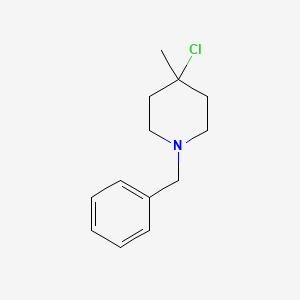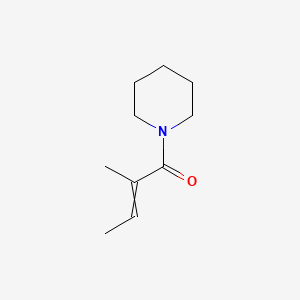
Dodemorph benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dodemorph benzoate is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the reaction of cyclododecylamine with formaldehyde and morpholine, followed by esterification with benzoic acid . Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Dodemorph benzoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dodemorph benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying morpholine derivatives and their reactivity.
Biology: It serves as a tool for investigating the effects of fungicides on plant pathogens.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is widely used in agriculture for controlling fungal diseases in ornamental plants.
Mécanisme D'action
The mechanism of action of dodemorph benzoate involves inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells . The molecular targets include enzymes involved in the sterol biosynthesis pathway, such as sterol 14α-demethylase .
Comparaison Avec Des Composés Similaires
Dodemorph benzoate is unique among morpholine fungicides due to its specific structure and mode of action. Similar compounds include:
Tridemorph: Another morpholine fungicide with a similar mode of action but different chemical structure.
Fenpropimorph: A morpholine fungicide used for controlling a broader range of fungal diseases.
Pyrifenox: A fungicide with a different chemical class but similar application in controlling powdery mildew.
This compound stands out due to its high efficacy against powdery mildew and its specific inhibitory action on sterol biosynthesis .
Propriétés
Numéro CAS |
59145-63-0 |
|---|---|
Formule moléculaire |
C25H41NO3 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
benzoic acid;4-cyclododecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H35NO.C7H6O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;8-7(9)6-4-2-1-3-5-6/h16-18H,3-15H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
YVGQISQVTCHQJD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)

![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)

![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)

![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)

